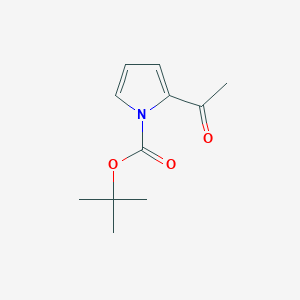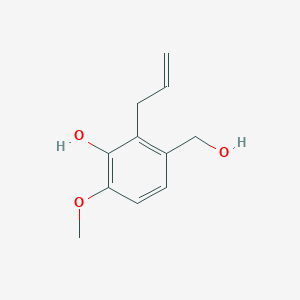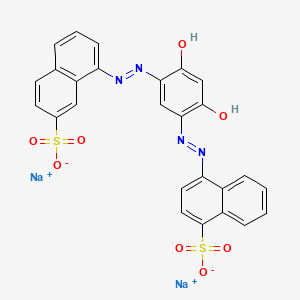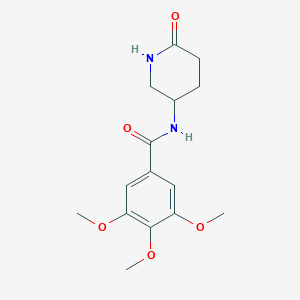![molecular formula C17H28O2 B14457207 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 74615-78-4](/img/structure/B14457207.png)
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of an oxygen atom within the bicyclic ring system imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves the intramolecular 1,5-alkylidene carbene C–H insertion reaction. This method is powerful for creating five-membered, unsaturated carbo- and heterocyclic ring systems. The reaction conditions often include the generation of α-hydroxyalkylidene carbenes from the thermolysis of α,β-epoxy-N-aziridinylimines . The reaction is carried out under controlled temperatures to ensure the selective insertion into unfunctionalized C–H bonds, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using common reagents and mild conditions. The process is designed to be efficient and scalable, ensuring the production of multi-gram quantities of the compound . The use of water as a solvent and the application of mild reaction conditions make the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the pentyl groups, resulting in different chemical properties and reactivity.
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74615-78-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,5-dipentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C17H28O2/c1-3-5-7-9-16-11-12-17(19-16,10-8-6-4-2)14-15(18)13-16/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
PCABLWVGOQTDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CC(=O)CC(O1)(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)





![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
